molecular formula C17H22N2O4S B3005632 N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide CAS No. 337924-36-4

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Cat. No. B3005632
M. Wt: 350.43
InChI Key: LBKMGNOFWYQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Protective Group Strategy in Synthesis

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, as part of the sulfamate group, plays a crucial role in medicinal chemistry. A protective group strategy has been developed for sulfamates, where both sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl. This strategy enables the sulfamates to be stable against oxidizing and reducing agents, bases, and nucleophiles, making them suitable for multi-step synthesis (Reuillon et al., 2012).

2. Enantiomeric Composition Analysis

The compound has been utilized in the determination of enantiomeric composition of samples, such as in the case of N,N'-bis-(alpha-methylbenzyl) sulfamide. Spectral data from cyclodextrin guest-host complexes were used to develop multivariate regression models for predicting enantiomeric composition, demonstrating the compound's utility in analytical chemistry (Fakayode et al., 2006).

3. Electrophilic Fluorination in Organic Synthesis

In organic synthesis, the dimethoxybenzyl group (DMB), part of the N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide structure, has been employed as a new protecting group for sulfonamides. Its use facilitated the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, highlighting its significance in the development of novel synthetic methodologies (Hill et al., 2004).

4. Crystal Structure Influence in β-Amino Alcohols

The influence of substituents, such as those in N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, on the crystal structure of β-amino alcohols has been studied. This research contributes to the understanding of molecular interactions and structural characteristics in crystallography (Urtiaga et al., 1995).

5. Spectroscopic Characterization in Organic Compounds

The compound has been characterized using various spectroscopic techniques, including FT-IR, Raman, UV-Visible, and NMR spectroscopy. These studies provide insights into the structural, electronic, topological, and vibrational properties of such compounds, which are crucial in organic chemistry and material science (Chain et al., 2017).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, including new synthetic methods, new reactions, and new applications.


properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMGNOFWYQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.